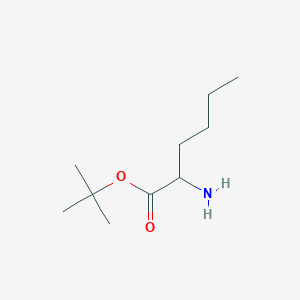

Tert-butyl 2-aminohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-aminohexanoate is a chemical compound with the IUPAC name tert-butyl 2-aminohexanoate . It has a molecular weight of 187.28 and is typically stored at a temperature of 4°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-aminohexanoate is1S/C10H21NO2/c1-5-6-7-8 (11)9 (12)13-10 (2,3)4/h8H,5-7,11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The peroxyesterification reaction is always in competition with the unwanted acid chloride hydrolysis . The non-catalyzed reaction showed a low rate, which could be incremented by increasing the temperature and the liquid-liquid interfacial area or by using KOH instead of NaOH as a base . The addition of a phase-transfer catalyst (PTC) enhanced the peroxyesterification rate without changing the hydrolysis rate .Physical And Chemical Properties Analysis

Tert-butyl 2-aminohexanoate is a liquid in its physical form . It has a molecular weight of 187.28 and is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bone Collagen Cross-Links

(Adamczyk, Johnson, & Reddy, 2000) explored a one-pot reaction involving tert-butyl derivatives for synthesizing bone collagen cross-links, which are crucial for understanding bone strength and quality.

Advancements in Asymmetric Hydrogenation

(Imamoto et al., 2012) discussed the use of tert-butyl derivatives in creating rigid P-chiral phosphine ligands. These ligands have significant applications in rhodium-catalyzed asymmetric hydrogenation, a critical process in pharmaceutical ingredient synthesis.

NMR Tagging in High-Molecular-Weight Systems

(Chen et al., 2015) used tert-butyl derivatives for NMR tagging in high-molecular-weight systems. This application is crucial for structural biology and biochemistry, especially in studying protein interactions and dynamics.

Asymmetric Synthesis of Carbohydrates

(Csatayová et al., 2011) demonstrated the use of tert-butyl sorbate in the asymmetric synthesis of carbohydrates. This process is vital in creating various bioactive molecules, including pharmaceuticals.

Metal-Free Alkoxycarbonylation

(Xie et al., 2019) discussed a metal-free method for the preparation of quinoxaline-3-carbonyl compounds using tert-butyl carbazate, showcasing an eco-friendly approach in organic synthesis.

Stereoselective Synthesis in Medicinal Chemistry

(Tressler & Zondlo, 2014) synthesized perfluoro-tert-butyl hydroxyproline, demonstrating the role of tert-butyl derivatives in creating stereoselective compounds. Such compounds have applications in probes and medicinal chemistry.

Biosynthesis in Pharmaceutical Intermediates

(Liu et al., 2018) utilized carbonyl reductase in the biosynthesis of tert-butyl derivatives, which are key intermediates in synthesizing pharmaceuticals like atorvastatin and rosuvastatin.

Safety And Hazards

Tert-butyl 2-aminohexanoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . These hazard statements indicate that the substance is combustible, causes skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

tert-butyl 2-aminohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZROWHOGJRLBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-aminohexanoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)

![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)

![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)

![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)

![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2585377.png)